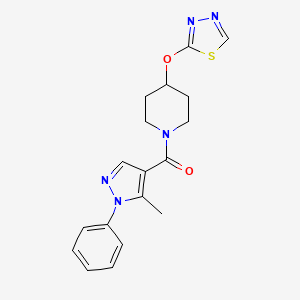
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammatory pain and arthritis. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with long-term use of these drugs. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide derivatives demonstrate significant antimicrobial properties. A study synthesized various analogues of this compound, revealing their potential and appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).
Anticancer Activity
Research has shown that derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide possess significant anticancer properties. For instance, certain synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential use in cancer treatment (Ravinaik et al., 2021).
Bioactivation and DNA Interaction
This compound's derivatives also play a role in bioactivation processes. For example, the active form of CB 1954 (a related compound) is known for its selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks, a property that could be harnessed in targeted cancer therapies (Knox et al., 1991).
Photodegradation Analysis
In the realm of pharmaceutical stability, studying the photodegradation behavior of thiazole-containing compounds, including derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, is crucial. Such studies help understand the stability and degradation pathways of these compounds under various conditions, which is essential for drug development and storage (Wu, Hong, & Vogt, 2007).
Biosensor Development
Interestingly, this compound has also been utilized in biosensor technology. A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, demonstrating the compound’s versatility in analytical applications (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-9H,1H3,(H,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFMFLJSIAWQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2364964.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)

![1-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2364973.png)
![1-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364976.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)


![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)